N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound belonging to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N~4~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions .
Scientific Research Applications
N~4~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N~4~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: Known for their diverse substitution patterns and biological activities.
1H-Pyrazolo[3,4-b]quinolines: Studied for their photophysical and biological properties.
Indole derivatives: Explored for their anti-inflammatory and analgesic activities.
This compound’s unique structure and functionalization make it a valuable target for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H19ClN6O |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H19ClN6O/c1-12-8-17(18-13(2)25-26(3)19(18)23-12)20(28)24-16-6-4-14(5-7-16)10-27-11-15(21)9-22-27/h4-9,11H,10H2,1-3H3,(H,24,28) |
InChI Key |
QRFPFHDWBDYFCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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